molecular formula C16H14FN5O3S B4515575 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4515575
M. Wt: 375.4 g/mol
InChI Key: CKEFAHSVBUBYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a thiadiazole ring, and it is substituted with a fluorophenyl group and a methoxymethyl group

Preparation Methods

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The preparation methods can be divided into laboratory-scale synthesis and industrial production methods.

Laboratory-Scale Synthesis

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, hydrazine hydrate, and thiocarbohydrazide.

    Formation of Pyridazine Ring: The initial step involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with an appropriate diketone to form the pyridazine ring.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiocarbohydrazide with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the pyridazine and thiadiazole intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine and thiadiazole rings, resulting in the formation of alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amides and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases by interacting with specific biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a biochemical probe or drug candidate.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:

    2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide:

    2-[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: The methyl group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S/c1-25-9-14-19-20-16(26-14)18-13(23)8-22-15(24)7-6-12(21-22)10-4-2-3-5-11(10)17/h2-7H,8-9H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEFAHSVBUBYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.